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Compound of Interest

Compound Name: 5-trans U-46619

Cat. No.: B1257229 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the synthetic thromboxane A2 analog,

U-46619, and its trans isomer, 5-trans U-46619. While structurally similar, these isomers

exhibit distinct and functionally opposing primary pharmacological activities. U-46619 is a

potent agonist of the thromboxane A2 (TP) receptor, inducing platelet aggregation and

vasoconstriction. In contrast, the limited available data on 5-trans U-46619 points towards an

inhibitory role, primarily targeting microsomal prostaglandin E2 synthase (mPGES-1). This

guide summarizes the key pharmacological differences, presents available quantitative data,

and outlines the experimental protocols for assessing their respective activities.

Chemical Structures and Stereochemistry
U-46619 and its trans isomer share the same molecular formula and mass but differ in the

stereochemistry of the double bond in the heptenoic acid side chain. U-46619 possesses a cis

(Z) configuration at the 5,6-position, while its isomer has a trans (E) configuration. This

seemingly minor structural variance leads to a significant divergence in their biological

activities.
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Compound IUPAC Name CAS Number
Molecular
Formula

Molar Mass

U-46619

(5Z)-7-

{(1R,4S,5S,6R)-6

-[(1E,3S)-3-

Hydroxyoct-1-en-

1-yl]-2-

oxabicyclo[2.2.1]

heptan-5-yl}hept-

5-enoic acid

56985-40-1 C21H34O4 350.49 g/mol

5-trans U-46619

(5E)-7-

{(1R,4S,5S,6R)-6

-[(1E,3S)-3-

Hydroxyoct-1-en-

1-yl]-2-

oxabicyclo[2.2.1]

heptan-5-yl}hept-

5-enoic acid

330796-58-2 C21H34O4 350.49 g/mol

Pharmacological Profile Comparison
The primary pharmacological distinction lies in their interaction with key components of the

eicosanoid signaling pathway. U-46619 is a well-established and potent TP receptor agonist,

mimicking the actions of thromboxane A2.[1][2] Conversely, 5-trans U-46619, often found as a

minor impurity in U-46619 preparations, has been identified as an inhibitor of microsomal

prostaglandin E2 synthase (mPGES-1).[2]
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Parameter U-46619 (cis-isomer)
5-trans U-46619 (trans-
isomer)

Primary Target
Thromboxane A2 (TP)

Receptor

Microsomal Prostaglandin E2

Synthase (mPGES-1)

Primary Action Agonist Inhibitor

EC50 for TP Receptor

Activation
35 nM Data not available

Effect on Platelet Aggregation Induces aggregation[3] Data not available

Effect on Vasoconstriction Potent vasoconstrictor[4] Data not available

mPGES-1 Inhibition Inhibits mPGES-1

Reported to be about half as

potent as the cis-isomer in

inhibiting mPGES-1[2]

Note: There is a significant lack of publicly available data on the direct interaction of 5-trans U-
46619 with the TP receptor. Further research is required to determine if it possesses any

agonist or antagonist activity at this receptor.

Signaling Pathways and Mechanisms of Action
The divergent activities of U-46619 and its trans isomer are best understood by examining their

roles in distinct signaling pathways.

U-46619: TP Receptor Agonism
U-46619 binds to and activates the TP receptor, a G-protein coupled receptor (GPCR). This

activation initiates downstream signaling cascades primarily through Gq and G13 proteins,

leading to physiological responses such as platelet aggregation and smooth muscle

contraction.
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U-46619 Signaling Pathway via TP Receptor.

U-46619 and 5-trans U-46619: Inhibition of Prostaglandin
E2 Synthesis
Both isomers have been reported to inhibit microsomal prostaglandin E2 synthase (mPGES-1),

an enzyme responsible for the conversion of PGH2 to PGE2. This action would reduce the

production of the pro-inflammatory mediator PGE2.
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Inhibition of PGE2 Synthesis by U-46619 Isomers.

Experimental Protocols
Thromboxane A2 (TP) Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of U-

46619 and its trans isomer for the TP receptor.

Objective: To determine the inhibitory constant (Ki) of the test compounds for the TP receptor.

Materials:

[³H]-SQ29,548 (radioligand)

Cell membranes expressing the human TP receptor
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U-46619 and 5-trans U-46619

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

Scintillation cocktail

Glass fiber filters

Scintillation counter

Procedure:

Prepare serial dilutions of the unlabeled ligands (U-46619 and 5-trans U-46619).

In a 96-well plate, add assay buffer, cell membranes, and the unlabeled ligand dilutions.

Add the radioligand [³H]-SQ29,548 at a concentration near its Kd.

Incubate the plate at room temperature for 60 minutes.

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

Wash the filters three times with cold wash buffer.

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using

a scintillation counter.

Non-specific binding is determined in the presence of a high concentration of unlabeled U-

46619.

Data are analyzed using non-linear regression to determine the IC50 values, which are then

converted to Ki values using the Cheng-Prusoff equation.
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Workflow for TP Receptor Binding Assay.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1257229?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1257229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Microsomal Prostaglandin E2 Synthase (mPGES-1)
Inhibition Assay
This protocol describes an in vitro assay to measure the inhibitory activity of U-46619 and its

trans isomer on mPGES-1.

Objective: To determine the IC50 values of the test compounds for mPGES-1.

Materials:

Recombinant human mPGES-1

Prostaglandin H2 (PGH2) substrate

U-46619 and 5-trans U-46619

Reduced glutathione (GSH)

Assay Buffer: 0.1 M Phosphate buffer, pH 7.5

Stop Solution: e.g., a solution containing a stable PGE2 analog and a reducing agent.

PGE2 ELISA kit

Procedure:

Prepare serial dilutions of the test compounds (U-46619 and 5-trans U-46619).

In a reaction tube, pre-incubate the recombinant mPGES-1 enzyme with the test compound

and GSH in the assay buffer for 15 minutes at 4°C.

Initiate the reaction by adding the substrate PGH2.

Incubate for a short period (e.g., 60 seconds) at room temperature.

Terminate the reaction by adding the stop solution.

Quantify the amount of PGE2 produced using a competitive ELISA kit.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1257229?utm_src=pdf-body
https://www.benchchem.com/product/b1257229?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1257229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calculate the percent inhibition for each concentration of the test compound relative to a

vehicle control.

Determine the IC50 values by plotting the percent inhibition against the logarithm of the

inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
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Workflow for mPGES-1 Inhibition Assay.

Conclusion
The comparative analysis of U-46619 and its trans isomer, 5-trans U-46619, reveals a

fascinating example of how subtle changes in stereochemistry can dramatically alter

pharmacological activity. U-46619 serves as a valuable research tool for studying thromboxane

A2-mediated signaling and pathophysiology due to its potent TP receptor agonism. In contrast,

5-trans U-46619 presents a different pharmacological profile as an inhibitor of mPGES-1. The

significant gap in the understanding of the trans-isomer's activity at the TP receptor highlights

an area for future investigation. A thorough characterization of 5-trans U-46619's full

pharmacological profile is necessary to fully comprehend its biological role and potential as a

research tool or therapeutic lead. Researchers utilizing commercial preparations of U-46619

should be aware of the potential presence of the trans-isomer and its distinct inhibitory activity

on PGE2 synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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